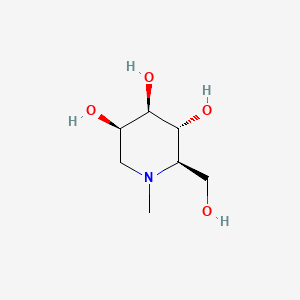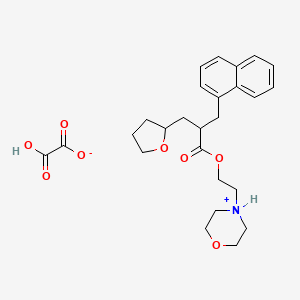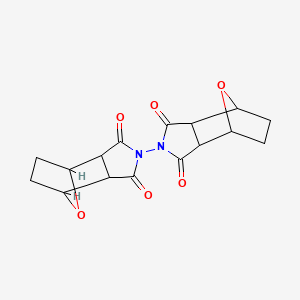
1-Hexylpyridin-1-ium;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexylpyridin-1-ium;hydrochloride is a quaternary ammonium salt with the chemical formula C11H18ClN. This compound is part of the pyridinium salts family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of a hexyl group attached to the nitrogen atom in the pyridine ring makes this compound unique and contributes to its specific properties and applications.
Vorbereitungsmethoden
The synthesis of 1-Hexylpyridin-1-ium;hydrochloride can be achieved through several methods. One common approach involves the reaction of pyridine with 1-chlorohexane in the presence of a suitable solvent. The reaction typically takes place under reflux conditions, with the mixture being heated to around 106°C for 22 hours . The product is then purified through washing with diethyl ether and hexane, followed by drying under a nitrogen stream .
Another efficient method involves microwave-assisted synthesis, which offers shorter reaction times and higher yields. This method eliminates the need for solvents or inert atmospheres, making it an eco-friendly and energy-efficient approach .
Analyse Chemischer Reaktionen
1-Hexylpyridin-1-ium;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The pyridinium ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: The compound can form complexes with various metal ions, which can be useful in catalysis and material science.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexylpyridin-1-ium;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other pyridinium salts and ionic liquids.
Medicine: Research is ongoing to explore its potential as an anti-cancer and anti-malarial agent.
Wirkmechanismus
The mechanism of action of 1-Hexylpyridin-1-ium;hydrochloride involves its interaction with molecular targets and pathways. The compound can interact with metal ions to form complexes, which can influence various chemical and biological processes. For example, its interaction with ruthenium trichloride has been studied using NMR-based titrations and molecular dynamics modeling . These interactions can affect the conformation and reactivity of the compound, leading to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
1-Hexylpyridin-1-ium;hydrochloride can be compared with other pyridinium salts, such as 1-ethylpyridin-1-ium bromide and 1-butylpyridin-1-ium bromide . These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The length of the alkyl chain can influence the compound’s solubility, reactivity, and applications. For example, 1-ethylpyridin-1-ium bromide is favored for applications in hydrogen bromine redox flow batteries due to its favorable conductivity and viscosity properties .
Eigenschaften
Molekularformel |
C11H19ClN+ |
|---|---|
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
1-hexylpyridin-1-ium;hydrochloride |
InChI |
InChI=1S/C11H18N.ClH/c1-2-3-4-6-9-12-10-7-5-8-11-12;/h5,7-8,10-11H,2-4,6,9H2,1H3;1H/q+1; |
InChI-Schlüssel |
JEOSMYVMLZTQOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[N+]1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)

![5-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12807352.png)




![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)






